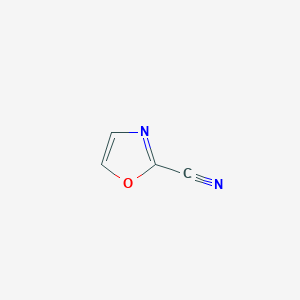

Oxazole-2-carbonitrile

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1,3-oxazole-2-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H2N2O/c5-3-4-6-1-2-7-4/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUAXDPHPSHEGQQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=N1)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30600193 | |

| Record name | 1,3-Oxazole-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30600193 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

94.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

68776-60-3 | |

| Record name | 1,3-Oxazole-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30600193 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Oxazole-2-carbonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Structure of Oxazole-2-carbonitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract

Oxazole-2-carbonitrile is a heterocyclic compound of significant interest in medicinal chemistry and organic synthesis. Its structure, featuring a five-membered aromatic oxazole ring substituted with a nitrile group at the 2-position, imparts a unique reactivity profile that makes it a valuable building block for the synthesis of more complex molecules, including pharmaceutical intermediates. This guide provides a comprehensive overview of the chemical and physical properties of this compound, detailed spectroscopic data for its characterization, established synthetic protocols, and an exploration of its reactivity and potential applications.

Chemical Structure and Properties

This compound is characterized by the molecular formula C₄H₂N₂O. The core of the molecule is the oxazole ring, an aromatic heterocycle containing one oxygen and one nitrogen atom. The nitrile (-C≡N) group at the 2-position significantly influences the electronic properties and reactivity of the ring system.

Table 1: Chemical Identifiers and Physical Properties of this compound

| Property | Value |

| CAS Number | 68776-60-3[1] |

| Molecular Formula | C₄H₂N₂O |

| Molecular Weight | 94.07 g/mol [1] |

| SMILES | N#CC1=NC=CO1 |

| InChI Key | UUAXDPHPSHEGQQ-UHFFFAOYSA-N[1] |

| Topological Polar Surface Area (TPSA) | 49.82 Ų |

| logP (predicted) | 0.54628 |

| Hydrogen Bond Acceptors | 3 |

| Hydrogen Bond Donors | 0 |

| Rotatable Bonds | 0 |

Note: TPSA, logP, and hydrogen bond data are computationally predicted and serve as estimations of the molecule's physicochemical properties.

Spectroscopic Characterization

Accurate characterization of this compound is crucial for its application in synthesis and drug development. The following tables summarize the expected spectroscopic data based on the analysis of the oxazole ring system and the nitrile functional group.

Table 2: ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy Data

| Carbon Atom | Chemical Shift (δ) Range (ppm) | Notes |

| C2 (Oxazole) | ~105–160 | Carbon bearing the nitrile group. |

| C4 (Oxazole) | ~105–160 | Chemical shift is influenced by substituents. |

| C5 (Oxazole) | ~105–160 | Chemical shift is influenced by substituents. |

| -C≡N | ~113–114[1] | Characteristic chemical shift for a nitrile carbon. |

Table 3: Infrared (IR) Spectroscopy Data

| Functional Group | Wavenumber (cm⁻¹) Range | Vibration Mode |

| -C≡N | ~2220–2240[1] | Stretching |

| C=N (Oxazole) | ~1600–1680 | Stretching |

| C-O-C (Oxazole) | ~1000–1300 | Stretching |

Table 4: Mass Spectrometry Data

| Ionization Mode | Expected m/z | Fragmentation Pattern |

| Electron Impact (EI) | 94 [M]⁺ | The molecular ion is expected to be the base peak. Fragmentation may involve the loss of CO, HCN, and H atoms. |

| Electrospray (ESI) | 95 [M+H]⁺, 117 [M+Na]⁺ | Protonated or adducted molecular ions are expected. |

Experimental Protocols

The synthesis of this compound can be achieved through several established methods in organic chemistry. Below are detailed protocols for a common synthetic route and the standard procedures for spectroscopic analysis.

Synthesis via Dehydration of Oxazole-2-carboxamide

One of the most direct methods for the preparation of this compound is the dehydration of its corresponding carboxamide precursor.

Materials and Reagents:

-

Oxazole-2-carboxamide

-

Phosphoryl chloride (POCl₃)

-

Pyridine

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Hexane

-

Ethyl acetate

Procedure:

-

In a flame-dried, round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve Oxazole-2-carboxamide in anhydrous dichloromethane.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add pyridine to the stirred solution.

-

Add phosphoryl chloride dropwise to the reaction mixture, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, or until thin-layer chromatography (TLC) indicates the complete consumption of the starting material.

-

Carefully quench the reaction by slowly adding it to a stirred, ice-cold saturated aqueous sodium bicarbonate solution.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3x).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel, using a hexane-ethyl acetate gradient as the eluent, to afford pure this compound.

Spectroscopic Analysis Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Prepare a sample by dissolving approximately 5-10 mg of this compound in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

-

Acquire ¹H and ¹³C NMR spectra on a spectrometer operating at a standard frequency (e.g., 400 or 500 MHz for ¹H).

-

Process the spectra using appropriate software to perform Fourier transformation, phase correction, and baseline correction.

-

Integrate the proton signals and assign the chemical shifts by comparison with known data for oxazole derivatives and considering the electronic effects of the nitrile group.

Infrared (IR) Spectroscopy:

-

Acquire the IR spectrum of a neat sample of this compound using an Attenuated Total Reflectance (ATR) accessory on an FTIR spectrometer.

-

Alternatively, prepare a KBr pellet by grinding a small amount of the sample with dry potassium bromide and pressing it into a thin disk.

-

Record the spectrum over the range of 4000-400 cm⁻¹.

-

Identify the characteristic absorption bands, paying close attention to the C≡N stretching frequency to confirm the presence of the nitrile group.

Mass Spectrometry (MS):

-

Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).

-

Introduce the sample into the mass spectrometer via a suitable ionization source (e.g., electron impact for GC-MS or electrospray ionization for LC-MS).

-

Acquire the mass spectrum over an appropriate m/z range.

-

Analyze the spectrum to identify the molecular ion peak and characteristic fragmentation patterns.

Reactivity and Synthetic Applications

The structure of this compound provides two primary sites for chemical modification: the nitrile group and the oxazole ring.

-

Reactions of the Nitrile Group: The cyano group can undergo a variety of transformations, including:

-

Reduction: Conversion to an aminomethyl group using reducing agents like lithium aluminum hydride (LiAlH₄).

-

Hydrolysis: Conversion to a carboxylic acid or carboxamide under acidic or basic conditions.

-

Cycloaddition: Participation in [3+2] cycloaddition reactions with azides to form tetrazoles.

-

-

Reactions of the Oxazole Ring: The oxazole ring can participate in:

-

Electrophilic Aromatic Substitution: Although the ring is electron-deficient, substitution can occur, typically at the C4 or C5 positions, especially with activating groups present.

-

Diels-Alder Reactions: The oxazole ring can act as a diene in cycloaddition reactions with dienophiles, leading to the formation of pyridine derivatives after a subsequent rearrangement.

-

Nucleophilic Aromatic Substitution: The electron-withdrawing nature of the nitrile group facilitates nucleophilic attack at the C2 position, potentially leading to displacement of a suitable leaving group.

-

The versatility of this compound makes it a key intermediate in the synthesis of various biologically active molecules and functional materials.

Logical Workflow for Synthesis and Characterization

The following diagram illustrates the logical workflow from the synthesis of this compound to its characterization and subsequent application.

Caption: Workflow for the synthesis and characterization of this compound.

Conclusion

This compound is a heterocyclic compound with a well-defined structure that has been thoroughly characterized by modern spectroscopic techniques. Its synthesis is accessible through established chemical transformations, and its reactivity profile makes it an important synthon for the construction of more complex molecular architectures. For researchers in drug development and materials science, a solid understanding of the properties and handling of this compound is essential for its effective utilization in the design and synthesis of novel functional molecules.

References

An In-depth Technical Guide to the Chemical Properties and Reactivity of Oxazole-2-carbonitrile

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oxazole-2-carbonitrile is a heterocyclic compound featuring a five-membered oxazole ring substituted with a nitrile group at the 2-position. This molecule serves as a versatile building block in organic synthesis and is of significant interest to the pharmaceutical industry. The unique electronic properties of the oxazole ring, coupled with the reactivity of the nitrile moiety, make it a valuable scaffold for the development of novel therapeutic agents. Derivatives of oxazole have demonstrated a broad spectrum of biological activities, including anti-inflammatory, anticancer, and antiviral properties.[1] This guide provides a comprehensive overview of the chemical properties, reactivity, and potential applications of this compound.

Chemical and Physical Properties

The fundamental chemical and physical properties of this compound are summarized in the table below. While experimentally determined data for some properties are limited in publicly available literature, predicted values and data from analogous compounds provide valuable insights.

| Property | Value | Source(s) |

| Molecular Formula | C₄H₂N₂O | [2] |

| Molecular Weight | 94.07 g/mol | [1] |

| CAS Number | 68776-60-3 | [1] |

| Boiling Point | 54 °C | - |

| Melting Point | Not available | - |

| Appearance | Not available | - |

| Solubility | Miscible with alcohol and ether; Slightly miscible with water. | [3] |

Spectroscopic Data (Predicted and General):

| Spectroscopic Technique | Characteristic Features | Source(s) |

| ¹³C NMR | Nitrile Carbon (C≡N): ~113–114 ppm; Oxazole Ring Carbons: ~105–160 ppm | [1] |

| Infrared (IR) Spectroscopy | Nitrile Stretch (ν(C≡N)): ~2220–2240 cm⁻¹ | [1] |

| Mass Spectrometry | Molecular Ion (M⁺): m/z 94. The fragmentation pattern of oxazoles typically involves the loss of CO, HCN, and H atoms from the ring. | [4] |

Synthesis of this compound

A common and effective method for the synthesis of this compound is the dehydration of oxazole-2-carboxamide.

Experimental Protocol: Dehydration of Oxazole-2-carboxamide

This protocol describes the synthesis of this compound from oxazole-2-carboxamide using phosphoryl chloride (POCl₃) as a dehydrating agent.

Materials:

-

Oxazole-2-carboxamide

-

Phosphoryl chloride (POCl₃)

-

Pyridine

-

Diethyl ether

-

Magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Stirring apparatus

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a round-bottom flask, dissolve oxazole-2-carboxamide (1.0 equivalent) in pyridine under a nitrogen atmosphere.

-

Cool the mixture in an ice bath.

-

Slowly add phosphoryl chloride (1.4 equivalents) to the cooled solution with continuous stirring.

-

Allow the reaction mixture to stir at room temperature for approximately 5 hours.

-

After the reaction is complete, carefully quench the reaction by pouring it into a beaker of ice water.

-

Transfer the aqueous mixture to a separatory funnel and extract the product with diethyl ether (3 x 50 mL).

-

Combine the organic extracts and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter the drying agent and concentrate the filtrate using a rotary evaporator to yield this compound. A reported yield for this method is approximately 74%.[1]

Logical Workflow for the Synthesis of this compound:

Chemical Reactivity

The reactivity of this compound is dictated by both the oxazole ring and the nitrile functional group.

Reactions of the Oxazole Ring

The oxazole ring can participate in various reactions, including cycloadditions and substitution reactions.

Oxazoles can act as dienes in Diels-Alder reactions, particularly when activated by electron-donating groups on the ring or when reacting with electron-deficient dienophiles. This reaction is a powerful tool for the synthesis of substituted pyridines.[5] The reaction is facilitated by the addition of a Brønsted or Lewis acid to the oxazole nitrogen, which lowers the LUMO of the diene.[6]

General Experimental Protocol for Diels-Alder Reaction:

-

In a sealed tube, dissolve this compound (1.0 equivalent) and an electron-deficient alkene (e.g., maleic anhydride, 1.1 equivalents) in a suitable solvent (e.g., toluene or xylene).

-

Add a catalytic amount of a Lewis acid (e.g., ZnCl₂) if required to enhance reactivity.

-

Heat the mixture at a high temperature (typically 100-150 °C) for several hours to days.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

-

The resulting cycloadduct can be purified by column chromatography. This primary adduct often undergoes a retro-Diels-Alder reaction to lose water or another small molecule to form a stable pyridine derivative.

Reaction Scheme for Diels-Alder Reaction of Oxazole:

Reactions of the Nitrile Group

The nitrile group is a versatile functional group that can undergo a variety of transformations.

Strong nucleophiles, such as Grignard reagents, can add to the electrophilic carbon of the nitrile to form an imine anion, which upon acidic workup, hydrolyzes to a ketone.[7][8][9]

General Experimental Protocol for Grignard Reaction with a Nitrile:

-

Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon).

-

In a round-bottom flask, dissolve this compound (1.0 equivalent) in anhydrous diethyl ether or THF.

-

Cool the solution in an ice bath.

-

Slowly add the Grignard reagent (e.g., phenylmagnesium bromide, 1.1 equivalents) dropwise to the stirred solution.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for several hours.

-

Quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride.

-

Extract the product with an organic solvent (e.g., diethyl ether).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude imine.

-

Hydrolyze the imine by stirring with aqueous acid (e.g., 1 M HCl) to obtain the corresponding ketone.

-

Purify the ketone by column chromatography or recrystallization.

Mechanism of Grignard Reaction with a Nitrile:

The nitrile group can be reduced to a primary amine using strong reducing agents like lithium aluminum hydride (LiAlH₄).[1]

The oxazole ring can be sensitive to strong oxidizing agents, but under controlled conditions, the nitrile group can be hydrolyzed to a carboxylic acid. Alternatively, the entire molecule can be oxidized under more vigorous conditions.[1]

Role in Drug Development

Oxazole derivatives are recognized as "privileged scaffolds" in medicinal chemistry due to their ability to interact with a wide range of biological targets.[10]

Anti-inflammatory Activity: COX-2 Inhibition

Certain benzo[d]this compound derivatives have been identified as potent and selective inhibitors of cyclooxygenase-2 (COX-2).[1][11] The COX-2 enzyme is a key mediator of inflammation and pain. Selective inhibition of COX-2 over COX-1 is a desirable therapeutic strategy to reduce the gastrointestinal side effects associated with non-selective NSAIDs. The mechanism of inhibition involves the binding of the oxazole derivative to the active site of the COX-2 enzyme, preventing the conversion of arachidonic acid to prostaglandins.[12][13] The presence of a side pocket in the COX-2 active site, which is absent in COX-1, is often exploited for designing selective inhibitors.[14]

Simplified COX-2 Inhibition Pathway:

Antiviral Activity

Oxazole-containing compounds have shown promise as antiviral agents by targeting various viral enzymes. These derivatives have been shown to inhibit viral polymerases (both RNA and DNA), proteases, and reverse transcriptases, which are essential for viral replication. For instance, some oxazole derivatives have been investigated as inhibitors of the SARS-CoV-2 main protease (Mpro) and RNA-dependent RNA polymerase (RdRp).[15][16] The oxazole scaffold's ability to engage in various non-covalent interactions within the enzyme's active site contributes to its inhibitory activity.[11][17]

General Mechanism of Viral Polymerase Inhibition:

Safety and Handling

This compound and its derivatives should be handled with care in a well-ventilated laboratory, preferably within a chemical fume hood. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn.[18][19][20] Avoid inhalation of vapors and contact with skin and eyes. In case of accidental exposure, flush the affected area with copious amounts of water and seek medical attention. Store the compound in a tightly sealed container in a cool, dry place away from incompatible materials.

Conclusion

This compound is a valuable heterocyclic compound with a rich and diverse reactivity profile. Its utility as a synthetic intermediate for the construction of more complex molecules, particularly in the context of medicinal chemistry, is well-established. The ability of its derivatives to selectively inhibit key enzymes such as COX-2 and various viral proteins underscores its potential for the development of new therapeutic agents. Further research into the specific properties and reactions of this compound will undoubtedly continue to fuel innovation in both academic and industrial research settings.

References

- 1. This compound | 68776-60-3 | Benchchem [benchchem.com]

- 2. PubChemLite - this compound (C4H2N2O) [pubchemlite.lcsb.uni.lu]

- 3. scribd.com [scribd.com]

- 4. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 5. Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Oxazole as an electron-deficient diene in the Diels-Alder reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. quora.com [quora.com]

- 8. The Mechanism of Grignard and Organolithium Reactions with Nitriles - Chemistry Steps [chemistrysteps.com]

- 9. Video: Nitriles to Ketones: Grignard Reaction [jove.com]

- 10. tandfonline.com [tandfonline.com]

- 11. Buy Benzo[d]this compound | 3313-37-9 [smolecule.com]

- 12. researchgate.net [researchgate.net]

- 13. Mechanism of inhibition of novel COX-2 inhibitors. | Semantic Scholar [semanticscholar.org]

- 14. Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Discovery of novel oxazole-based macrocycles as anti-coronaviral agents targeting SARS-CoV-2 main protease - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Progression of Antiviral Agents Targeting Viral Polymerases [mdpi.com]

- 18. echemi.com [echemi.com]

- 19. capotchem.com [capotchem.com]

- 20. assets.thermofisher.com [assets.thermofisher.com]

Technical Guide: Physicochemical Properties of 2-Oxazolecarbonitrile (CAS No. 68776-60-3)

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a summary of the available physical and chemical data for 2-oxazolecarbonitrile, identified by the CAS number 68776-60-3. This document is intended to serve as a foundational resource for professionals in research and development who are handling or considering the use of this compound. Due to the limited availability of comprehensive experimental data in publicly accessible literature, this guide also outlines general experimental protocols for the characterization of similar heterocyclic nitrile compounds.

Chemical Identity and Physical Properties

2-Oxazolecarbonitrile is a heterocyclic organic compound containing an oxazole ring substituted with a nitrile group.

| Property | Value | Source |

| CAS Number | 68776-60-3 | - |

| Synonyms | 2-Cyanooxazole | [1] |

| Molecular Formula | C₄H₂N₂O | [1][2] |

| Molecular Weight | 94.07 g/mol | [1][2] |

| Boiling Point | 54 °C | [3] |

| Melting Point | Data not available | |

| Density | Data not available | |

| Solubility | Data not available | |

| Appearance | Data not available | |

| Storage | Sealed in a dry place at room temperature or 4°C under nitrogen. | [1][2] |

Spectroscopic and Analytical Characterization

| Technique | Expected Observations |

| ¹H NMR | Signals corresponding to the protons on the oxazole ring. The chemical shifts would be influenced by the electron-withdrawing nature of the nitrile group and the oxygen and nitrogen atoms in the ring. |

| ¹³C NMR | Resonances for the four carbon atoms, including the nitrile carbon and the carbons of the oxazole ring. |

| Infrared (IR) Spectroscopy | A characteristic sharp absorption band for the nitrile (C≡N) stretching vibration, typically in the range of 2220-2260 cm⁻¹. Bands corresponding to C-H, C=N, and C-O stretching and bending vibrations of the oxazole ring would also be present. |

| Mass Spectrometry (MS) | A molecular ion peak corresponding to the molecular weight of the compound (94.07 g/mol ), along with fragmentation patterns characteristic of the oxazole and nitrile moieties. |

Experimental Protocols

The following are generalized experimental protocols that can be adapted for the synthesis and characterization of 2-oxazolecarbonitrile. These are based on methods reported for the synthesis of other oxazole derivatives.[4][5]

General Synthesis of 2-Substituted Oxazoles

A common method for the synthesis of 2-substituted oxazoles involves the reaction of an appropriate precursor with a cyclizing agent. For instance, a 2-haloketone can be reacted with an amide. For the synthesis of naphthoxazole derivatives, 1-amino-2-naphthol hydrochloride has been used as a starting material, which is then reacted with reagents like acetic anhydride or benzoyl chloride.[4]

A potential synthetic route to 2-oxazolecarbonitrile could involve the dehydration of 2-oxazolecarboxamide or a related reaction.

Characterization Workflow

A typical workflow for the characterization of a newly synthesized batch of 2-oxazolecarbonitrile would involve the following steps to confirm its identity and purity.

References

Spectroscopic analysis of Oxazole-2-carbonitrile (¹H NMR, ¹³C NMR, IR)

Overview of Oxazole-2-carbonitrile

This compound, with the chemical formula C₄H₂N₂O, is a five-membered heterocyclic ring containing an oxygen and a nitrogen atom, with a nitrile group substituted at the 2-position.[1] This structure's unique electronic properties make it a valuable intermediate in the synthesis of more complex molecules.[2] Spectroscopic analysis is crucial for the verification of its synthesis and for understanding its chemical behavior.

Chemical Structure:

Predicted Spectroscopic Data

Due to the limited availability of published experimental spectra for this compound, the following data are predicted based on analogous structures and fundamental spectroscopic principles.

¹H NMR Spectroscopy

The proton NMR spectrum of this compound is expected to show two distinct signals corresponding to the two protons on the oxazole ring. The electron-withdrawing nature of the nitrile group and the heteroatoms in the ring will influence their chemical shifts.

Table 1: Predicted ¹H NMR Data for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-4 | 7.2 - 7.4 | Doublet | 0.5 - 1.5 |

| H-5 | 8.1 - 8.3 | Doublet | 0.5 - 1.5 |

Note: Predictions are based on typical chemical shifts for protons in similar electronic environments.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information on the carbon framework of the molecule. The carbon atoms of the oxazole ring and the nitrile group are expected to resonate in specific regions. General ranges for oxazole ring carbons are between δ 105–160 ppm, and the nitrile carbon is expected around δ 113–114 ppm.[2]

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C-2 | 155 - 160 |

| C-4 | 125 - 130 |

| C-5 | 140 - 145 |

| -C≡N | 113 - 115 |

Note: These are estimated chemical shifts based on known data for substituted oxazoles.

IR Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule. For this compound, the most characteristic absorption band will be from the stretching vibration of the nitrile group.

Table 3: Predicted IR Absorption Data for this compound

| Functional Group | Predicted Absorption Range (cm⁻¹) | Bond Vibration |

| C≡N (Nitrile) | 2220 - 2240[2] | Stretch |

| C=N (Oxazole ring) | 1620 - 1680 | Stretch |

| C-O-C (Oxazole ring) | 1050 - 1150 | Asymmetric Stretch |

Experimental Protocols

The following are detailed methodologies for obtaining the spectroscopic data discussed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Materials and Equipment:

-

High-field NMR spectrometer (e.g., 400 MHz or higher)

-

NMR tubes (5 mm)

-

Deuterated solvent (e.g., CDCl₃, DMSO-d₆)

-

This compound sample

-

Internal standard (e.g., Tetramethylsilane - TMS)

Procedure:

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a suitable deuterated solvent in a clean, dry NMR tube. Add a small amount of TMS as an internal reference (δ 0.00 ppm).

-

Instrument Setup:

-

Insert the NMR tube into the spectrometer's probe.

-

Lock the spectrometer onto the deuterium signal of the solvent.

-

Shim the magnetic field to achieve homogeneity.

-

Tune and match the probe for the desired nucleus (¹H or ¹³C).

-

-

¹H NMR Acquisition:

-

Set the spectral width to approximately 12-15 ppm.

-

Use a standard pulse-acquire sequence.

-

Set the relaxation delay to at least 1-2 seconds.

-

Acquire a sufficient number of scans to achieve a good signal-to-noise ratio (typically 8-16 scans).

-

-

¹³C NMR Acquisition:

-

Set the spectral width to approximately 200-220 ppm.

-

Use a proton-decoupled pulse sequence to simplify the spectrum.

-

A longer relaxation delay (2-5 seconds) may be necessary due to the longer relaxation times of carbon nuclei.

-

Acquire a larger number of scans (e.g., 128 or more) to compensate for the lower natural abundance of ¹³C.

-

-

Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase correct the spectrum.

-

Calibrate the chemical shift scale using the TMS signal.

-

Integrate the peaks in the ¹H spectrum and identify the chemical shifts and coupling constants.

-

Identify the chemical shifts of the peaks in the ¹³C spectrum.

-

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in this compound.

Materials and Equipment:

-

Fourier-Transform Infrared (FT-IR) spectrometer

-

Sample holder (e.g., KBr pellets, ATR crystal)

-

Potassium bromide (KBr, spectroscopic grade)

-

Mortar and pestle

-

Press for KBr pellets (if applicable)

Procedure (using KBr pellet method):

-

Sample Preparation:

-

Thoroughly grind 1-2 mg of the this compound sample with approximately 100-200 mg of dry KBr powder in an agate mortar and pestle.

-

Transfer the mixture to a pellet-forming die.

-

Apply pressure (typically 8-10 tons) using a hydraulic press to form a transparent or translucent pellet.

-

-

Background Spectrum:

-

Place a pure KBr pellet (or nothing, for an air background) in the sample holder of the FT-IR spectrometer.

-

Record a background spectrum. This will be automatically subtracted from the sample spectrum to remove contributions from atmospheric CO₂ and water vapor, as well as the KBr matrix.

-

-

Sample Spectrum Acquisition:

-

Replace the background pellet with the sample pellet in the spectrometer.

-

Acquire the IR spectrum, typically in the range of 4000-400 cm⁻¹.

-

Co-add multiple scans (e.g., 16-32) to improve the signal-to-noise ratio.

-

-

Data Analysis:

-

Identify the positions (in cm⁻¹) and intensities of the major absorption bands.

-

Correlate these bands with known vibrational frequencies of functional groups to confirm the structure of the molecule.

-

Visualization of Experimental Workflows

The following diagrams illustrate the logical flow of the spectroscopic analysis.

Caption: Workflow for NMR Spectroscopic Analysis.

References

The Biological Landscape of Oxazole-2-Carbonitrile Derivatives: A Technical Guide

Introduction: The oxazole nucleus, a five-membered heterocyclic ring containing oxygen and nitrogen, is a cornerstone in medicinal chemistry.[1] Its derivatives are recognized for their broad pharmacological potential, acting as crucial intermediates in the synthesis of complex molecules and forming the backbone of numerous therapeutic agents.[2][3] The introduction of a carbonitrile (-CN) group at the 2-position of the oxazole ring creates the oxazole-2-carbonitrile scaffold, a versatile structure whose derivatives have shown significant promise across various biological domains, including anticancer, anti-inflammatory, and antimicrobial applications.[2] This guide provides an in-depth overview of the biological activities of these derivatives, focusing on quantitative data, experimental methodologies, and the underlying molecular pathways.

Anticancer Activity

Oxazole derivatives are a significant class of compounds investigated for their potential as anticancer agents.[4] They exert their effects through various mechanisms, including the inhibition of novel targets like STAT3 and G-quadruplexes, as well as inducing apoptosis by inhibiting tubulin protein.[5][6] The structural similarity of some oxazolo[5,4-d]pyrimidine derivatives to purine bases allows them to act as antimetabolites, interfering with nucleic acid synthesis.[7]

1.1. Quantitative Data: In Vitro Cytotoxicity

The anticancer potential of oxazole derivatives is often quantified by their half-maximal inhibitory concentration (IC50) against various cancer cell lines. Many derivatives have demonstrated excellent potencies, with IC50 values in the nanomolar range.[6]

| Derivative Class | Cancer Cell Line | IC50 (µM) | Reference Drug | Reference Drug IC50 (µM) |

| Oxazolo[5,4-d]pyrimidines | A549 (Lung Carcinoma) | Varies | Cisplatin, 5-Fluorouracil | Not Specified |

| Oxazolo[5,4-d]pyrimidines | MCF7 (Breast Adenocarcinoma) | Varies | Cisplatin, 5-Fluorouracil | Not Specified |

| Oxazolo[5,4-d]pyrimidines | LoVo (Metastatic Colon Adenocarcinoma) | Varies | Cisplatin, 5-Fluorouracil | Not Specified |

| Oxazolo[5,4-d]pyrimidines | HT29 (Primary Colon Adenocarcinoma) | Varies | Cisplatin, 5-Fluorouracil | Not Specified |

| 4-(1H-imidazol-2-yl)-2-(pyrimidin-5-yl) oxazoles | Various | Potent Activity | Not Specified | Not Specified |

| Benzo[d]this compound | Human Cancer Cell Lines | Dose-dependent apoptosis | Not Specified | Not Specified |

Note: Specific IC50 values for a broad range of this compound derivatives are highly dependent on the specific substitutions and are extensively documented in specialized literature. The table provides a summary of evaluated activities.[2][3][7]

1.2. Experimental Protocol: MTT Cytotoxicity Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric method to assess the in vitro cytotoxic effects of compounds on cancer cell lines.

-

Cell Seeding: Cancer cells (e.g., A549, MCF7) are seeded into 96-well plates at a specific density and allowed to adhere overnight.[7]

-

Compound Treatment: The cells are treated with various concentrations of the this compound derivatives and incubated for a specified period (e.g., 48-72 hours).

-

MTT Addition: MTT solution is added to each well. Viable cells with active mitochondrial dehydrogenases convert the yellow MTT into a purple formazan product.

-

Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

-

Absorbance Reading: The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

-

Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined from the dose-response curve.

1.3. Mechanism of Action: Apoptosis Induction

Certain benzo[d]this compound derivatives have been shown to induce apoptosis in cancer cells through mitochondrial pathways in a dose-dependent manner.[2] This highlights their potential for development as targeted anticancer therapies.[2]

Anti-inflammatory Activity

A primary mechanism for the anti-inflammatory effects of this compound derivatives is the inhibition of the cyclooxygenase-2 (COX-2) enzyme.[2] COX-2 is a key enzyme in the inflammatory cascade, responsible for converting arachidonic acid into prostaglandins, which are mediators of pain and inflammation.[2]

2.1. Signaling Pathway: COX-2 Inhibition

2.2. Experimental Protocol: In Vitro COX-2 Inhibition Assay

The ability of a compound to inhibit COX-2 is typically assessed using a cell-free enzyme assay.

-

Enzyme Preparation: Purified recombinant human COX-2 enzyme is used.

-

Incubation: The enzyme is pre-incubated with various concentrations of the this compound derivative (the inhibitor) or a reference drug (e.g., celecoxib).

-

Substrate Addition: The reaction is initiated by adding arachidonic acid, the substrate for COX-2.

-

Quantification: The reaction is allowed to proceed for a set time, and the amount of prostaglandin E2 (PGE2) produced is quantified using a method like an Enzyme-Linked Immunosorbent Assay (ELISA).

-

Data Analysis: The percentage of COX-2 inhibition is calculated for each compound concentration, and the IC50 value is determined.

Antimicrobial Activity

Various oxazole derivatives have been synthesized and screened for their effectiveness against a range of bacterial and fungal strains.[8] Their activity is often compared to standard antimicrobial drugs.

3.1. Quantitative Data: Antimicrobial Screening

Antimicrobial activity is typically reported as the diameter of the zone of inhibition in millimeters (mm) for a given concentration of the compound.

| Compound Class | Bacterial Strain | Fungal Strain | Zone of Inhibition (mm) | Reference Drug |

| Aryl oxazoles | S. aureus | C. albicans | Varies | Not Specified |

| Aryl oxazoles | E. coli | C. albicans | Varies | Not Specified |

| 2-tert-Butyl-4-phenyl-oxazoles | B. subtilis, S. aureus | - | Active | Ampicillin |

| 2-tert-Butyl-4-phenyl-oxazoles | E. coli, K. pneumonia | - | Active | Ampicillin |

Note: The results indicate that substitutions on the oxazole ring play a pivotal role in the antimicrobial potency.[8][9]

3.2. Experimental Protocol: Agar Diffusion Method (Cup-Plate)

This is a widely used method for preliminary screening of antimicrobial activity.[10]

-

Media Preparation: A suitable agar medium (e.g., Mueller-Hinton agar for bacteria) is prepared, sterilized, and poured into Petri dishes.[10]

-

Inoculation: The surface of the agar is uniformly inoculated with a standardized suspension of the test microorganism (e.g., S. aureus).

-

Well/Cup Creation: Wells or "cups" are created in the agar using a sterile borer.

-

Compound Application: A specific volume of the dissolved oxazole derivative at a known concentration is added to each well. A control well contains the solvent, and another contains a standard antibiotic (e.g., Ciprofloxacin).[11]

-

Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

-

Measurement: The diameter of the clear zone of inhibition around each well is measured in millimeters. A larger zone indicates greater antimicrobial activity.[9]

Other Enzyme and Receptor Inhibition

The versatility of the oxazole scaffold allows its derivatives to target a wide array of other enzymes and receptors, demonstrating its potential in treating various diseases.[2]

4.1. T-type Calcium Channel Blockers

Oxazole derivatives substituted with arylpiperazinylalkylamines have been designed and evaluated as T-type calcium channel blockers, which are therapeutic targets for cardiovascular diseases and neuropathic pain.[12]

-

Lead Compound: Compound 10-35 showed the most potent activity against the α1G (CaV3.1) T-type calcium channel with an IC50 value of 0.65 µM , comparable to the reference drug mibefradil.[12]

4.2. Carbonic Anhydrase (CA) Inhibitors

Certain 5-(sulfamoyl)thien-2-yl 1,3-oxazole derivatives are potent inhibitors of human carbonic anhydrase II (hCA II), a key target for reducing intraocular pressure in glaucoma.[13]

4.3. VEGFR-2 Inhibitors

Oxazolo[5,4-d]pyrimidine derivatives have been identified as inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2).[7] Overexpression of VEGFR-2 is linked to several cancers, and its inhibition can block angiogenesis, thereby reducing tumor growth.[7]

Conclusion

This compound and its related derivatives represent a highly versatile and pharmacologically significant class of compounds. Their demonstrated efficacy as anticancer, anti-inflammatory, and antimicrobial agents stems from their ability to interact with a diverse range of biological targets, including COX-2, various kinases, ion channels, and microbial enzymes.[2][14] The nitrile group provides a key point for molecular interactions and further synthetic modification, allowing for the rational design of new therapeutic agents.[2] Future research will likely focus on optimizing the structure-activity relationships of these compounds to enhance their potency and selectivity, improve their pharmacokinetic profiles, and fully realize their therapeutic potential.

References

- 1. tandfonline.com [tandfonline.com]

- 2. This compound | 68776-60-3 | Benchchem [benchchem.com]

- 3. ijmpr.in [ijmpr.in]

- 4. ijrpr.com [ijrpr.com]

- 5. benthamscience.com [benthamscience.com]

- 6. Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. New Oxazolo[5,4-d]pyrimidines as Potential Anticancer Agents: Their Design, Synthesis, and In Vitro Biological Activity Research - PMC [pmc.ncbi.nlm.nih.gov]

- 8. d-nb.info [d-nb.info]

- 9. researchgate.net [researchgate.net]

- 10. medicopublication.com [medicopublication.com]

- 11. africanjournalofbiomedicalresearch.com [africanjournalofbiomedicalresearch.com]

- 12. Synthesis and biological evaluation of oxazole derivatives as T-type calcium channel blockers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. 5-(Sulfamoyl)thien-2-yl 1,3-oxazole inhibitors of carbonic anhydrase II with hydrophilic periphery - PMC [pmc.ncbi.nlm.nih.gov]

- 14. A comprehensive review on biological activities of oxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

The Therapeutic Potential of the Oxazole Scaffold: An In-depth Technical Guide for Medicinal Chemists

Abstract

The oxazole nucleus, a five-membered aromatic heterocycle containing oxygen and nitrogen, represents a cornerstone in modern medicinal chemistry.[1][2] Its inherent ability to engage in diverse non-covalent interactions with biological targets has led to the development of a vast array of therapeutic agents with a wide spectrum of pharmacological activities.[1][2] This technical guide provides a comprehensive overview of the therapeutic potential of the oxazole scaffold for researchers, scientists, and drug development professionals. It delves into the synthetic strategies, diverse biological activities including anticancer, anti-inflammatory, and antimicrobial properties, and the structure-activity relationships that govern its therapeutic efficacy. This document summarizes key quantitative data in structured tables, provides detailed experimental protocols for pivotal synthesis and evaluation methods, and visualizes complex biological pathways and experimental workflows to facilitate a deeper understanding and inspire further innovation in the field.

Introduction: The Oxazole Scaffold in Medicinal Chemistry

The oxazole ring is a versatile heterocyclic scaffold that has garnered significant interest among medicinal chemists.[1][2] Its planar structure, combined with the presence of both hydrogen bond donors and acceptors, allows for favorable interactions with a multitude of enzymes and receptors.[1] The oxazole moiety is found in a number of natural products and has been successfully incorporated into numerous clinically approved drugs, highlighting its importance in drug discovery.[3][4] The diverse biological activities exhibited by oxazole derivatives, ranging from anticancer and anti-inflammatory to antimicrobial and beyond, underscore the therapeutic promise of this privileged scaffold.[5][6][7]

Synthetic Strategies for Oxazole Derivatives

The construction of the oxazole ring can be achieved through several established synthetic methodologies. The choice of method often depends on the desired substitution pattern and the availability of starting materials. Two of the most prominent and versatile methods are the Robinson-Gabriel synthesis and the Van Leusen oxazole synthesis.

Robinson-Gabriel Synthesis

The Robinson-Gabriel synthesis is a classic and widely used method for the preparation of 2,5-disubstituted oxazoles.[3] This reaction involves the cyclization and dehydration of an α-acylamino ketone.[3]

This protocol describes a typical procedure for the synthesis of a 2,5-disubstituted oxazole.

Materials:

-

α-Acylamino ketone (1.0 eq)

-

Acetic anhydride (5-10 mL per gram of substrate)

-

Concentrated sulfuric acid (0.1-0.2 eq)

-

Ice bath

-

Heating mantle or oil bath

-

Round-bottom flask

-

Magnetic stirrer

-

Standard workup and purification equipment (separatory funnel, rotary evaporator, chromatography supplies)

Procedure:

-

To a round-bottom flask containing a solution of the α-acylamino ketone (1.0 eq) in acetic anhydride, add concentrated sulfuric acid (0.1-0.2 eq) dropwise at 0°C with stirring.[8]

-

After the addition is complete, allow the reaction mixture to warm to room temperature.

-

Heat the mixture to 90-100°C and monitor the reaction progress using thin-layer chromatography (TLC).[8]

-

Upon completion, cool the reaction mixture to room temperature and carefully pour it into ice-water.

-

Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization to obtain the desired 2,5-disubstituted oxazole.[8]

Van Leusen Oxazole Synthesis

The Van Leusen oxazole synthesis is a powerful method for the preparation of 5-substituted oxazoles from aldehydes and tosylmethyl isocyanide (TosMIC).[9][10]

This protocol outlines a general procedure for the Van Leusen oxazole synthesis.

Materials:

-

Aldehyde (1.0 mmol)

-

Tosylmethyl isocyanide (TosMIC) (1.1 mmol)

-

Potassium carbonate (K₂CO₃) (2.0 mmol)

-

Methanol (10 mL)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer

-

Standard workup and purification equipment

Procedure:

-

To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the aldehyde (1.0 mmol), TosMIC (1.1 mmol), and potassium carbonate (2.0 mmol).[7]

-

Add methanol (10 mL) to the flask.

-

Heat the reaction mixture to reflux and stir for 4-5 hours, monitoring the reaction by TLC.[7]

-

After completion, cool the reaction to room temperature.

-

Remove the solvent under reduced pressure.

-

Add water (20 mL) to the residue and extract with ethyl acetate (3 x 20 mL).[7]

-

Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.

-

Filter and concentrate the organic layer, and purify the crude product by column chromatography on silica gel.[7]

Therapeutic Activities of Oxazole Derivatives

The oxazole scaffold has been a prolific source of compounds with a wide array of therapeutic activities. The following sections highlight some of the most significant areas of research.

Anticancer Activity

Oxazole derivatives have emerged as a promising class of anticancer agents, exhibiting potent activity against a variety of cancer cell lines.[11] Their mechanisms of action are diverse and often involve the inhibition of key signaling pathways crucial for tumor growth and survival.[1]

| Compound ID | Cancer Cell Line | IC₅₀ (µM) | Reference |

| S3I-M2001 | Human Breast Cancer (MDA-MB-231) | < 100 | [5] |

| Compound 3g | Human Colon Cancer (HT29) | 58.44 | [12] |

| Compound 3j | Human Colon Cancer (HT29) | 99.87 | [12] |

| Compound 3e | Human Colon Cancer (HT29) | 129.41 | [12] |

| Oxadiazole Derivative 37 | Human Liver Cancer (HepG2) | 0.7 | [13] |

| Oxadiazole Derivative 8 | Human Liver Cancer (HepG2) | 1.2 | [13] |

| Oxadiazole Derivative 9 | Human Liver Cancer (HepG2) | 0.8 | [13] |

| 1,2,4-triazole derivative 12d | Human Breast Cancer (MCF7) | 1.5 | [14][15] |

Several critical signaling pathways involved in cancer progression are modulated by oxazole-containing compounds. These include the STAT3, VEGFR-2, and c-Met pathways.

Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that is often hyperactivated in many human tumors, promoting cell survival and proliferation.[5] Oxazole-based inhibitors, such as S3I-M2001, have been shown to disrupt the dimerization of activated STAT3, leading to its degradation and the inhibition of downstream gene transcription.[5]

Caption: Inhibition of the STAT3 signaling pathway by an oxazole derivative.

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Mesenchymal-Epithelial Transition Factor (c-Met) are receptor tyrosine kinases that play crucial roles in angiogenesis, tumor growth, and metastasis.[6][16] Dual inhibitors targeting both VEGFR-2 and c-Met have shown significant promise in cancer therapy.[17]

Caption: Dual inhibition of VEGFR-2 and c-Met signaling pathways by an oxazole derivative.

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[18][19][20]

Materials:

-

96-well plates

-

Cancer cell lines

-

Complete culture medium

-

Oxazole derivatives

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into 96-well plates at a predetermined optimal density and incubate overnight to allow for cell attachment.[18]

-

Compound Treatment: Treat the cells with various concentrations of the oxazole derivatives and incubate for a specified period (e.g., 72 hours).[18] Include vehicle-treated and untreated controls.

-

MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.[4]

-

Formazan Solubilization: Carefully remove the medium and add a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[21]

-

Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570-590 nm using a microplate reader.[20][21]

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value for each compound.

Anti-inflammatory Activity

Oxazole derivatives have demonstrated significant anti-inflammatory properties, often through the inhibition of key inflammatory mediators.[22]

| Compound ID | Animal Model | Dose | % Inhibition of Edema | Reference |

| Compound A₁ | Rat | 50 mg/kg | 35.38 | [22] |

| Compound A₂ | Rat | 50 mg/kg | 28.67 | [22] |

| Oxadiazole Derivative 10 | Mouse | Not specified | 88.33 | [23] |

| Oxadiazole Derivative 3 | Mouse | Not specified | 66.66 | [23] |

| Oxadiazole Derivative 5 | Mouse | Not specified | 55.55 | [23] |

| Oxadiazole Derivative 3a2 | Rat | 200 mg/kg | 81.91 | [24] |

This is a widely used in vivo model to assess the acute anti-inflammatory activity of compounds.[25][26]

Materials:

-

Wistar rats

-

Carrageenan solution (1% in saline)

-

Oxazole derivatives

-

Plethysmometer or calipers

-

Vehicle (e.g., 0.5% CMC solution)

Procedure:

-

Animal Acclimatization: Acclimatize the rats to the laboratory conditions for at least one week before the experiment.

-

Compound Administration: Administer the oxazole derivatives or vehicle orally or intraperitoneally to different groups of rats.[27] A standard anti-inflammatory drug (e.g., indomethacin) is used as a positive control.[22]

-

Induction of Edema: One hour after compound administration, inject a 1% solution of carrageenan into the sub-plantar region of the right hind paw of each rat.[25]

-

Measurement of Paw Volume: Measure the paw volume of each rat using a plethysmometer or calipers at 0, 1, 2, 3, and 4 hours after the carrageenan injection.[22]

-

Data Analysis: Calculate the percentage of edema inhibition for each group compared to the vehicle control group.

Antimicrobial Activity

The oxazole scaffold is present in several natural and synthetic compounds with potent antimicrobial activity against a range of bacteria and fungi.[28]

| Compound ID | Microorganism | MIC (µg/mL) | Reference |

| Oxazole Derivative A | Staphylococcus aureus | 1.56 | [28] |

| Oxazole Derivative B | Escherichia coli | 6.25 | [28] |

| Oxazole Derivative C | Candida albicans | 3.12 | [28] |

| Compound 1e | Escherichia coli | 28.1 | [29] |

| Compound 1e | Candida albicans | 14 | [29] |

| Compound 6i | Candida albicans | 14 | [29] |

| Compound 6j | Candida albicans | 14 | [29] |

| Oxadiazole Derivative 22a | Staphylococcus aureus | 1.56 | [30] |

| Oxadiazole Derivative 22b | Bacillus subtilis | 0.78 | [30] |

Experimental Workflows

The discovery and development of novel oxazole-based therapeutic agents typically follow a structured workflow encompassing synthesis, characterization, and biological evaluation.

Caption: A generalized experimental workflow for the development of oxazole-based therapeutic agents.

Conclusion

The oxazole scaffold continues to be a highly valuable and versatile platform in the field of medicinal chemistry. Its favorable physicochemical properties and ability to interact with a wide range of biological targets have led to the discovery of numerous compounds with significant therapeutic potential. The ongoing exploration of novel synthetic methodologies, coupled with a deeper understanding of the structure-activity relationships and mechanisms of action, promises to further expand the therapeutic applications of oxazole derivatives. This technical guide provides a solid foundation for researchers and drug development professionals to build upon, fostering the rational design and development of the next generation of oxazole-based medicines to address unmet medical needs.

References

- 1. Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Synthesis, Reactions and Medicinal Uses of Oxazole | Pharmaguideline [pharmaguideline.com]

- 4. atcc.org [atcc.org]

- 5. An oxazole-based small-molecule Stat3 inhibitor modulates Stat3 stability and processing and induces antitumor cell effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Research Progress of Small Molecule VEGFR/c-Met Inhibitors as Anticancer Agents (2016–Present) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. ijrpr.com [ijrpr.com]

- 12. New Oxazolo[5,4-d]pyrimidines as Potential Anticancer Agents: Their Design, Synthesis, and In Vitro Biological Activity Research - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Groundbreaking Anticancer Activity of Highly Diversified Oxadiazole Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Synthesis of 1,2,4-triazole and 1,3,4-oxadiazole derivatives as inhibitors for STAT3 enzymes of breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Research Progress of Small Molecule VEGFR/c-Met Inhibitors as Anticancer Agents (2016-Present) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. d-nb.info [d-nb.info]

- 18. texaschildrens.org [texaschildrens.org]

- 19. MTT assay protocol | Abcam [abcam.com]

- 20. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]

- 21. researchhub.com [researchhub.com]

- 22. jddtonline.info [jddtonline.info]

- 23. In vivo anti-inflammatory evaluation of oxadiazole derivatives bearing flurbiprofen moiety using experimental and computational approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 24. [PDF] Synthesis and in vivo Anti-inflammatory and Analgesic activities of Oxadiazoles clubbed with Benzothiazole nucleus | Semantic Scholar [semanticscholar.org]

- 25. inotiv.com [inotiv.com]

- 26. criver.com [criver.com]

- 27. Novel 1,3,4-Oxadiazole Derivatives of Pyrrolo[3,4-d]Pyridazinone Exert Anti-Inflammatory Activity without Acute Gastrotoxicity in the Carrageenan-Induced Rat Paw Edema Test - PMC [pmc.ncbi.nlm.nih.gov]

- 28. benchchem.com [benchchem.com]

- 29. mdpi.com [mdpi.com]

- 30. mdpi.com [mdpi.com]

The Enduring Scaffold: A Comprehensive Technical Guide to Oxazole Chemistry and its Functional Derivatives

For Researchers, Scientists, and Drug Development Professionals

The oxazole nucleus, a five-membered aromatic heterocycle containing oxygen and nitrogen, stands as a cornerstone in medicinal chemistry and materials science. Its unique electronic properties and versatile reactivity have led to its incorporation into a vast array of biologically active compounds and functional materials. This in-depth technical guide provides a comprehensive overview of the core chemistry of oxazoles, detailing their synthesis, reactivity, and the functional significance of their derivatives. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals, offering structured data, detailed experimental protocols, and clear visual representations of key concepts to facilitate further innovation in this dynamic field.

Core Synthesis of the Oxazole Ring

The construction of the oxazole ring can be achieved through several classic and modern synthetic methodologies. The choice of method often depends on the desired substitution pattern and the availability of starting materials. This section details the most prominent synthetic routes, providing both a summary of their yields and detailed experimental protocols.

Summary of Key Synthetic Methods and Yields

The efficiency of oxazole synthesis is highly dependent on the chosen method and the nature of the substituents. The following table summarizes typical yields for the three most common synthetic strategies.

| Synthesis Method | Substituent Pattern | Typical Yield (%) | Notes |

| Robinson-Gabriel Synthesis | 2,5-Disubstituted | 50-90% | Employs cyclodehydration of 2-acylaminoketones. Can be sensitive to steric hindrance. |

| Fischer Oxazole Synthesis | 2,5-Disubstituted | 40-70% | Condensation of a cyanohydrin with an aldehyde. Often requires anhydrous conditions. |

| Van Leusen Oxazole Synthesis | 5-Substituted or 4,5-Disubstituted | 60-95% | Reaction of an aldehyde with tosylmethyl isocyanide (TosMIC). Offers high yields and functional group tolerance. |

Experimental Protocols

This method involves the cyclodehydration of a 2-acylaminoketone, typically promoted by a strong acid or a dehydrating agent.

Protocol:

-

Preparation of the 2-Acylaminoketone: The starting 2-acylaminoketone can be prepared by the acylation of an α-aminoketone or through the Dakin-West reaction.

-

Cyclodehydration:

-

To a solution of the 2-acylaminoketone (1.0 eq) in a suitable solvent (e.g., toluene or dioxane), add the dehydrating agent (e.g., phosphorus pentoxide (1.5 eq) or concentrated sulfuric acid (catalytic amount)).

-

Heat the reaction mixture to reflux (typically 80-120 °C) and monitor the progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

-

Work-up and Purification:

-

Carefully quench the reaction by pouring it onto crushed ice or a saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

-

Filter the drying agent and concentrate the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel or by recrystallization to afford the desired 2,5-disubstituted oxazole.

-

The Fischer synthesis provides a direct route to 2,5-disubstituted oxazoles from the condensation of a cyanohydrin and an aldehyde in the presence of an acid catalyst.[1]

Protocol:

-

Reaction Setup:

-

In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer and a gas inlet, dissolve the cyanohydrin (1.0 eq) and the aldehyde (1.0 eq) in anhydrous diethyl ether.

-

Cool the solution to 0 °C in an ice bath.

-

-

Acid Catalysis:

-

Bubble dry hydrogen chloride gas through the solution for 15-30 minutes. A precipitate of the oxazole hydrochloride should form.

-

After the introduction of HCl, allow the reaction to stir at 0 °C for an additional 1-2 hours, and then let it warm to room temperature and stir overnight.

-

-

Work-up and Purification:

-

Collect the precipitate by filtration and wash it with cold, anhydrous diethyl ether.

-

To obtain the free base, suspend the hydrochloride salt in water and neutralize with a base such as sodium bicarbonate or ammonium hydroxide.

-

Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

The crude oxazole can be further purified by column chromatography or recrystallization.

-

This highly efficient method utilizes tosylmethyl isocyanide (TosMIC) as a key reagent for the construction of the oxazole ring from an aldehyde.

Protocol:

-

Reaction Setup:

-

To a stirred solution of the aldehyde (1.0 eq) and tosylmethyl isocyanide (TosMIC, 1.1 eq) in a suitable solvent (e.g., methanol or dimethoxyethane) at room temperature, add a base (e.g., potassium carbonate (2.0 eq) or sodium hydride (1.2 eq)).

-

-

Reaction Progression:

-

Stir the reaction mixture at room temperature or with gentle heating (40-60 °C) until the starting materials are consumed, as monitored by TLC.

-

-

Work-up and Purification:

-

Pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate or dichloromethane).

-

Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the residue by flash chromatography on silica gel to yield the pure 5-substituted oxazole.

-

Visualization of Synthetic Pathways

Caption: Major synthetic pathways to the oxazole core.

Reactivity of the Oxazole Ring

The aromatic nature of the oxazole ring dictates its reactivity. It is an electron-rich heterocycle, yet the presence of the electronegative oxygen and nitrogen atoms influences the regioselectivity of its reactions.

Electrophilic Aromatic Substitution

Electrophilic attack on the oxazole ring generally occurs at the C5 position, which is the most electron-rich carbon. The presence of electron-donating groups on the ring enhances the rate of substitution. Common electrophilic substitution reactions include nitration, halogenation, and Friedel-Crafts acylation.

Nucleophilic Aromatic Substitution

Nucleophilic substitution is less common and typically requires the presence of a good leaving group, usually at the C2 position. The electron-withdrawing nature of the ring nitrogen facilitates nucleophilic attack at this position.

Cycloaddition Reactions

Oxazoles can participate as dienes in Diels-Alder reactions, particularly with electron-deficient dienophiles. This reaction provides a powerful tool for the synthesis of substituted pyridines after the initial cycloadduct undergoes a retro-Diels-Alder reaction with the expulsion of a nitrile.

Caption: Diels-Alder reaction of an oxazole.

Functional Derivatives and Their Biological Significance

The true power of oxazole chemistry lies in the diverse biological activities exhibited by its functionalized derivatives. The oxazole scaffold is a common feature in many natural products and has been extensively utilized in the development of novel therapeutic agents.

Anticancer Activity of Oxazole Derivatives

Numerous oxazole-containing compounds have demonstrated potent anticancer activity through various mechanisms, including the inhibition of tubulin polymerization, kinase inhibition, and induction of apoptosis.

| Compound Class | Target Cancer Cell Lines | IC50 Values | Mechanism of Action |

| Combretastatin A-4 Analogs | MCF-7 (Breast), HCT-116 (Colon) | 0.1 - 10 µM | Tubulin Polymerization Inhibitor |

| Oxazole-based Kinase Inhibitors | A549 (Lung), K562 (Leukemia) | 0.05 - 5 µM | Inhibition of various kinases (e.g., Src, Abl) |

| Marine-derived Oxazoles | P388 (Leukemia), HCT-8 (Colon) | 0.01 - 1 µM | Varies; often involves apoptosis induction |

Signaling Pathway: Inhibition of Tubulin Polymerization

A significant number of anticancer oxazole derivatives exert their effects by disrupting the dynamics of microtubule formation. By binding to tubulin, they prevent its polymerization into microtubules, which are essential for cell division, leading to cell cycle arrest and apoptosis.

Caption: Mechanism of tubulin polymerization inhibition.

This guide provides a foundational understanding of oxazole chemistry, from its synthesis and reactivity to the significant biological roles of its derivatives. The provided data, protocols, and visualizations are intended to equip researchers with the necessary knowledge to explore and exploit the potential of this remarkable heterocyclic scaffold in their scientific endeavors.

References

Electron properties and aromaticity of the oxazole ring

An In-Depth Technical Guide to the Electron Properties and Aromaticity of the Oxazole Ring

For Researchers, Scientists, and Drug Development Professionals

Abstract

The oxazole ring is a five-membered aromatic heterocycle containing one oxygen and one nitrogen atom at positions 1 and 3, respectively. It is a fundamental scaffold in medicinal chemistry, found in numerous natural products and synthetic pharmaceuticals.[1] This guide provides a comprehensive technical overview of the core electronic properties and aromaticity of the oxazole ring system. We delve into the structural geometry, electron distribution, and resulting chemical reactivity that are critical for rational drug design and synthesis. This document summarizes key quantitative data, outlines detailed experimental and computational protocols for characterization, and provides visual diagrams to illustrate fundamental concepts and workflows.

Electronic Structure and Properties

The oxazole ring is a planar, 6π-electron system, which formally classifies it as aromatic.[2] However, the presence of two highly electronegative heteroatoms, oxygen and nitrogen, profoundly influences its electronic landscape. The nitrogen atom is considered "pyridine-like," with its lone pair of electrons residing in an sp² orbital within the plane of the ring, not contributing to the aromatic π-system.[3] Conversely, the oxygen atom is "furan-like," with one lone pair occupying a p-orbital and participating in the π-system.[3]

This arrangement leads to a significant polarization of the ring. The high electronegativity of the oxygen atom restricts the complete delocalization of the π-electrons, resulting in an electron-deficient ring system compared to analogues like thiazole or imidazole.[2][3] This non-uniform electron distribution is a defining feature, creating a substantial partial positive charge (δ+) at the C2 position, which is situated between the two electronegative heteroatoms.[4] This electron deficiency at C2 makes it the most acidic carbon proton and the primary site for nucleophilic attack.[3][5]

The overall electronic character of oxazole is weakly basic. The pyridine-like nitrogen can be protonated, but the conjugate acid is very strong, reflecting the low basicity of the ring.[6][7]

Table 1: Physicochemical and Electronic Properties of the Oxazole Ring

| Property | Value / Description | Significance in Drug Development |

| Molecular Formula | C₃H₃NO | Low molecular weight core scaffold.[2] |

| Molecular Weight | 69.06 g/mol | Favorable for maintaining low overall molecular weight of derivatives.[2] |

| pKₐ (of conjugate acid) | 0.8 | Weakly basic; unlikely to be protonated at physiological pH, affecting receptor interactions.[6][7] |

| Acidity of C-H protons | C2 > C5 > C4 (pKa of C2-H ≈ 20) | C2 position can be selectively deprotonated for functionalization.[5] |

| Dipole Moment | ~1.5 D | Moderate polarity influences solubility and dipole-dipole interactions.[8] |

| LogP (Partition Coefficient) | ~0.8 - 1.5 | Indicates moderate lipophilicity, aiding in cell membrane permeability.[2] |

| Hydrogen Bond Acceptors | 1 (Ring Nitrogen) | The nitrogen atom can act as a hydrogen bond acceptor in interactions with biological targets.[2] |

Aromaticity and Molecular Geometry

While possessing a cyclic, planar, 6π-electron system, the oxazole ring exhibits only weak aromatic character.[9] This reduced aromaticity is a direct consequence of the poor π-electron delocalization caused by the electronegative oxygen atom. This characteristic is pivotal to its reactivity, as the ring can behave more like a conjugated diene system than a fully stabilized aromatic ring, readily participating in reactions like the Diels-Alder cycloaddition.[3]

The geometry of the ring reflects a hybrid of single and double bond character. Computational studies provide precise values for the bond lengths and angles, which are essential for molecular modeling and understanding intermolecular interactions.

Table 2: Calculated Geometrical Parameters of the Oxazole Ring (Data obtained from quantum chemical calculations at the MP2/6-311++G(d,p) level of theory)

| Parameter | Bond | Value |

| Bond Lengths | O1—C2 | 1.359 Å |

| C2—N3 | 1.290 Å | |

| N3—C4 | 1.391 Å | |

| C4—C5 | 1.359 Å | |

| C5—O1 | 1.371 Å | |

| Bond Angles | C5—O1—C2 | 104.4° |

| O1—C2—N3 | 115.1° | |

| C2—N3—C4 | 104.0° | |

| N3—C4—C5 | 110.1° | |

| C4—C5—O1 | 106.4° |

Source: Adapted from Roy et al., Helium nanodroplet infrared spectroscopy of oxazole-(water)n (n = 1,2) clusters.[8]

Quantitative measures of aromaticity, such as the Harmonic Oscillator Model of Aromaticity (HOMA) and Nucleus-Independent Chemical Shift (NICS), have been applied to various heterocycles. While specific values for the parent oxazole are not consistently reported, studies on related systems and its observed reactivity suggest a low aromaticity index compared to benzene or even thiazole.[10][11]

Relationship between Structure and Reactivity

The electronic properties and weak aromaticity of the oxazole ring directly govern its chemical reactivity. The following diagram illustrates the logical relationship between the ring's fundamental structure and its characteristic reactions.

-

Nucleophilic Substitution: The electron-deficient C2 position is highly susceptible to attack by nucleophiles, especially when substituted with a good leaving group.[3]

-

Electrophilic Substitution: This reaction is difficult due to the electron-poor nature of the ring. It occurs preferentially at the C5 position and requires the presence of electron-donating (activating) groups on the ring.[3]

-

Deprotonation: The C2 proton is the most acidic and can be readily removed by a strong base. The resulting lithio-oxazole can be unstable and may undergo ring-opening to an isonitrile intermediate.[3]

-

Cycloaddition Reactions: The low aromatic stabilization allows the oxazole ring to act as an azadiene in Diels-Alder reactions, particularly with electron-deficient dienophiles. This reaction is a powerful tool for synthesizing substituted pyridine derivatives.[3]

Experimental and Computational Methodologies

The characterization of oxazole derivatives relies on a combination of spectroscopic, crystallographic, and computational techniques. The following diagram illustrates a typical workflow for the comprehensive analysis of a novel oxazole compound.

Experimental Protocol: X-ray Crystallography

This technique provides unambiguous determination of the three-dimensional atomic structure, including precise bond lengths, bond angles, and intermolecular interactions.[12][13]

-

Crystal Growth: High-quality single crystals of the oxazole derivative are grown, typically by slow evaporation of a saturated solution, vapor diffusion, or slow cooling. This is often the most challenging step.[14][15]

-

Mounting: A suitable crystal (typically >0.1 mm, without cracks or defects) is selected under a microscope and mounted on a goniometer head.[12]

-

Data Collection: The mounted crystal is placed in a diffractometer and cooled under a stream of nitrogen gas (~100 K) to minimize thermal vibrations. It is then irradiated with a monochromatic X-ray beam. The crystal is rotated, and a series of diffraction patterns are collected on a detector (e.g., CCD or pixel detector).[12]

-

Structure Solution: The collected diffraction data (intensities and positions of reflections) are processed. Initial phases are determined using direct methods or Patterson methods to generate an initial electron density map.

-

Structure Refinement: An atomic model is built into the electron density map. The positions and thermal parameters of the atoms are then refined using least-squares methods against the experimental data to achieve the best possible fit, resulting in a final, accurate molecular structure.[13]

Experimental Protocol: NMR Spectroscopy

NMR provides detailed information about the chemical environment, connectivity, and electronic structure of the molecule in solution.[16]

-